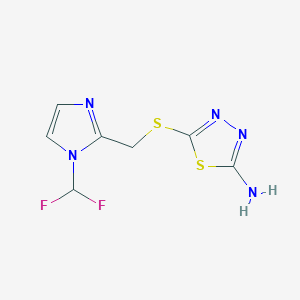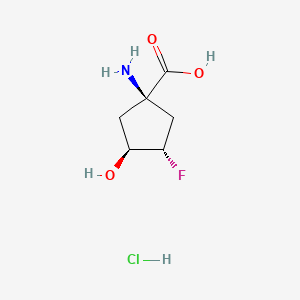
Fmoc-4-(4-acetamidophenyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl group, an acetamido group, and a biphenyl moiety. Its unique configuration and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.
Formation of the biphenyl moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Acetylation: The biphenyl compound is then acetylated to introduce the acetamido group.
Coupling reaction: The protected amine is coupled with the biphenyl-acetamido compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Deprotection: The Fmoc group is removed under basic conditions to yield the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by nucleophiles like amines or thiols.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Aplicaciones Científicas De Investigación
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It serves as a probe in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid can be compared with similar compounds, such as:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-nitro-[1,1’-biphenyl]-4-yl)propanoic acid: This compound has a nitro group instead of an acetamido group, which can significantly alter its chemical reactivity and biological activity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-4-yl)propanoic acid: The presence of a hydroxyl group can enhance the compound’s solubility and hydrogen bonding capacity.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoic acid: The methyl group can influence the compound’s steric properties and hydrophobic interactions.
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-acetamido-[1,1’-biphenyl]-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C32H28N2O5 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(2S)-3-[4-(4-acetamidophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H28N2O5/c1-20(35)33-24-16-14-23(15-17-24)22-12-10-21(11-13-22)18-30(31(36)37)34-32(38)39-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29/h2-17,29-30H,18-19H2,1H3,(H,33,35)(H,34,38)(H,36,37)/t30-/m0/s1 |
Clave InChI |
UARXITAFNMTGTO-PMERELPUSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)







![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)


